molecular formula C3H6ClFO2S B6159634 2-fluoropropane-2-sulfonyl chloride CAS No. 1781655-48-8

2-fluoropropane-2-sulfonyl chloride

Cat. No.: B6159634
CAS No.: 1781655-48-8
M. Wt: 160.60 g/mol
InChI Key: QRCIQJUTXRWICY-UHFFFAOYSA-N
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Description

2-Fluoropropane-2-sulfonyl chloride: is an organosulfur compound with the molecular formula C3H6ClFO2S. It is a sulfonyl chloride derivative where a fluorine atom is attached to the second carbon of the propane chain. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoropropane-2-sulfonyl chloride typically involves the fluorination of propane-2-sulfonyl chloride. One common method is the direct fluorination using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to enhance the efficiency and yield of the product. The use of catalysts and advanced fluorinating agents can further improve the selectivity and overall process efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoropropane-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with unsaturated compounds, leading to the formation of new carbon-sulfur bonds.

    Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as Lewis acids can be used to facilitate the reactions.

    Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester.

Scientific Research Applications

2-Fluoropropane-2-sulfonyl chloride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Materials Science: It is used in the preparation of functional materials, including polymers and surfactants.

    Chemical Biology: The compound is utilized in the study of biological systems, often as a reagent for modifying biomolecules.

Mechanism of Action

The mechanism of action of 2-fluoropropane-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.

Comparison with Similar Compounds

Similar Compounds

    Propane-2-sulfonyl chloride: Lacks the fluorine atom, making it less reactive in certain contexts.

    2-Chloropropane-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and selectivity.

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain, used in similar applications but with different reactivity profiles.

Uniqueness

2-Fluoropropane-2-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom increases the electrophilicity of the sulfonyl chloride group, making it more reactive towards nucleophiles. This unique reactivity is leveraged in various synthetic applications, making it a valuable compound in organic chemistry.

Properties

CAS No.

1781655-48-8

Molecular Formula

C3H6ClFO2S

Molecular Weight

160.60 g/mol

IUPAC Name

2-fluoropropane-2-sulfonyl chloride

InChI

InChI=1S/C3H6ClFO2S/c1-3(2,5)8(4,6)7/h1-2H3

InChI Key

QRCIQJUTXRWICY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(F)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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